molecular formula C13H23NO5 B063637 2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid CAS No. 182287-51-0

2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Cat. No.: B063637
CAS No.: 182287-51-0
M. Wt: 273.33 g/mol
InChI Key: NKYZORHKIYSSEL-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a tetrahydropyranyl (THP) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves the protection of an amino acid with a Boc group and the introduction of a THP group. One common method involves the following steps:

    Protection of the amino group: The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Introduction of the THP group: The Boc-protected amino acid is then reacted with dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to introduce the THP group.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Hydrolysis: The Boc and THP protecting groups can be removed under acidic or basic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for acidic conditions; sodium hydroxide (NaOH) for basic conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: Removal of the Boc and THP groups yields the free amino acid.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, while the THP group protects hydroxyl groups. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-amino acids: Compounds with a Boc-protected amino group but without the THP group.

    THP-protected alcohols: Compounds with a THP-protected hydroxyl group but without the Boc group.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is unique in that it combines both Boc and THP protecting groups, offering dual protection for amino and hydroxyl groups. This dual protection is particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYZORHKIYSSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370289
Record name N-(tert-Butoxycarbonyl)-3-oxan-4-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182287-51-0
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182287-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-oxan-4-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid
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